1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one
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Overview
Description
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are mild, and the process yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and yield.
Chemical Reactions Analysis
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The presence of the methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: Aromatic nucleophilic substitution of halogen atoms can occur, leading to the formation of various derivatives.
Cyclization: Intramolecular cyclization reactions are common, leading to the formation of different imidazoquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like peroxides and catalysts such as iridium complexes. The major products formed from these reactions are often functionalized imidazoquinoxaline derivatives with enhanced biological activity.
Scientific Research Applications
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of kinases, enzymes that catalyze the transfer of phosphate groups from ATP . This inhibition can disrupt cellular signaling pathways, leading to the suppression of tumor growth and other biological effects. Additionally, the compound’s antifungal activity is attributed to its ability to disrupt hyphal differentiation, spore germination, and germ tube growth .
Comparison with Similar Compounds
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds also exhibit significant biological activities but may differ in their specific targets and efficacy.
Quinoxaline derivatives: These compounds are widely used in various applications, including as antibiotics, dyes, and DNA-binding agents.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and biological activities.
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-imidazo[1,2-a]quinoxalin-1-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)11-6-14-12-7-13-9-4-2-3-5-10(9)15(11)12/h2-7H,1H3 |
InChI Key |
PIPPKWWQGJKXON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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